3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Overview
Description
The compound “3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a complex organic molecule that contains a benzimidazole moiety and a pyridinone moiety. The benzimidazole moiety is a bicyclic heteroarene consisting of fused benzene and imidazole rings . The pyridinone moiety is a derivative of pyridine with a carbonyl (C=O) group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyridinone rings, as well as the 4-fluorobenzyl group. The fluorine atom in the 4-fluorobenzyl group would likely have an impact on the electronic properties of the molecule, potentially affecting its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and pyridinone rings, as well as the 4-fluorobenzyl group, would likely affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on benzimidazole derivatives, including compounds similar to 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, focuses on understanding their structural properties and molecular interactions. For instance, studies have explored the structural landscape of cocrystals involving benzimidazole compounds, highlighting the importance of acid-pyridine heterosynthons in probing structural landscapes and identifying high-energy structures in such cocrystals (Dubey & Desiraju, 2014). This research underscores the relevance of benzimidazole derivatives in crystal engineering and pharmaceutical formulation by offering insights into molecular packing, stability, and intermolecular interactions.
Catalytic Activities and Chemical Synthesis
Benzimidazole compounds are also pivotal in catalysis and synthetic chemistry. Novel benzimidazolium salts and their derivatives have been synthesized and characterized, demonstrating their utility in catalyzing carbon-carbon bond-forming reactions (Akkoç, Gök, Ilhan, & Kayser, 2016). These findings highlight the potential of such compounds in facilitating efficient synthetic pathways for organic molecules, thereby contributing to the development of new materials and pharmaceuticals.
Fluorescent Sensors and Metal Ion Detection
The application of benzimidazole derivatives extends to the development of fluorescent sensors for detecting metal ions. Benzimidazole and benzothiazole conjugated Schiff bases have been designed and synthesized, demonstrating their capability as fluorescent sensors for Al3+ and Zn2+ ions (Suman, Bubbly, Gudennavar, & Gayathri, 2019). This research is significant for environmental monitoring, biological studies, and the development of diagnostic tools, as it provides a method for the sensitive and selective detection of metal ions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-14-9-7-13(8-10-14)12-23-17-6-2-1-5-16(17)22-18(23)15-4-3-11-21-19(15)24/h1-11H,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOGKPXSVCLLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=CNC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332129 | |
Record name | 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861211-94-1 | |
Record name | 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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